N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, a chlorobenzene sulfonamide, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the carbazole moiety, which is then functionalized with a hydroxypropyl group. This intermediate is then reacted with 4-chloro-N-methylbenzene-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative .
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent charge transport properties.
Photonics: Employed in the development of photonic devices such as waveguides and lasers.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In organic electronics, the carbazole moiety acts as a charge carrier, facilitating the transport of electrons or holes. In medicinal applications, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-phenylmethanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide
- 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of the hydroxypropyl group, which enhances its solubility and reactivity. The combination of the carbazole moiety with the sulfonamide group also imparts unique electronic properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-24(29(27,28)18-12-10-16(23)11-13-18)14-17(26)15-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-13,17,26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFOUDWTRPHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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